molecular formula C22H18FN7O4S B2909419 4-fluoro-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897619-80-6

4-fluoro-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2909419
CAS No.: 897619-80-6
M. Wt: 495.49
InChI Key: WYTGOIFCPFYYLK-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H18FN7O4S and its molecular weight is 495.49. The purity is usually 95%.
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Properties

IUPAC Name

4-fluoro-N-[2-[6-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7O4S/c23-15-6-4-14(5-7-15)22(32)24-11-10-19-27-26-18-8-9-21(28-29(18)19)35-13-20(31)25-16-2-1-3-17(12-16)30(33)34/h1-9,12H,10-11,13H2,(H,24,32)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTGOIFCPFYYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-fluoro-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide represents a complex structure with potential biological activities. This article synthesizes current research findings on its biological activity, including pharmacological properties and mechanisms of action.

Chemical Structure

The compound can be structurally described as follows:

  • Core Structure : The compound features a triazole and pyridazine moiety, which are known for their diverse biological activities.
  • Functional Groups : The presence of a nitrophenyl group and a thioether linkage contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Effects : Many triazole derivatives have shown significant antimicrobial properties against various pathogens.
  • Antitumor Activity : Compounds containing the triazole ring have been linked to antiproliferative effects in cancer cell lines.
  • Neuroprotective Properties : Some derivatives have demonstrated protective effects in neuronal models, indicating potential applications in neurodegenerative diseases.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell growth and differentiation.

Antitumor Activity

A study focusing on the antiproliferative effects of triazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 5 to 15 µM against several cancer cell lines. This suggests a promising therapeutic index for further development.

Neuroprotective Effects

In neuropharmacological studies, compounds with similar structural motifs were shown to protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to their ability to modulate intracellular calcium levels and reduce reactive oxygen species (ROS).

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeBiological ActivityIC50 Value (µM)Reference
Compound ATriazoleAntitumor8.5
Compound BBenzamideNeuroprotective10.0
Compound CThioetherAntimicrobial12.0

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